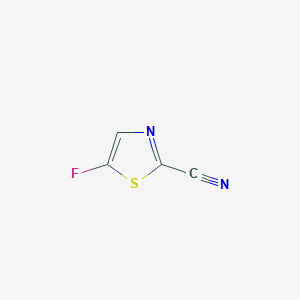

5-Fluoro-thiazole-2-carbonitrile

Description

BenchChem offers high-quality 5-Fluoro-thiazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-thiazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HFN2S/c5-3-2-7-4(1-6)8-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZABMYGQHGHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-thiazole-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-thiazole-2-carbonitrile is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the thiazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 5-Fluoro-thiazole-2-carbonitrile, including its synthesis, predicted properties, and potential applications. As this appears to be a novel or non-commercially available compound, this guide will focus on a proposed synthetic pathway and predicted characteristics based on established chemical principles and data from analogous structures.

Physicochemical Properties

| Property | Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₄HFN₂S |

| Molecular Weight | 128.13 g/mol |

| Predicted Boiling Point | Estimated to be between 150-200 °C |

| Predicted Melting Point | Estimated to be between 50-100 °C |

| Appearance | Expected to be a colorless to pale yellow solid or liquid |

Proposed Synthesis

A plausible synthetic route to 5-Fluoro-thiazole-2-carbonitrile can be envisioned through a multi-step process, likely commencing with a variation of the Hantzsch thiazole synthesis or by modification of a pre-existing thiazole derivative.

Method 1: Hantzsch Thiazole Synthesis with a Fluorinated Precursor

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this proposed pathway, a fluorinated α-halocarbonyl compound would react with a thioamide.

Experimental Protocol:

Step 1: Synthesis of a Fluorinated α-haloketone (e.g., 1-Bromo-1-fluoroacetone)

-

Rationale: The introduction of fluorine at this early stage is often more straightforward than direct fluorination of the heterocyclic ring.

-

Procedure:

-

To a solution of fluoroacetone in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) in portions at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-1-fluoroacetone. Purification can be achieved by distillation.

-

Step 2: Synthesis of Thioformamide

-

Rationale: Thioformamide provides the nitrogen and sulfur atoms required for the thiazole ring.

-

Procedure: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide (P₄S₁₀). This reaction is typically performed in a dry, inert solvent like pyridine or dioxane.

Step 3: Hantzsch Thiazole Synthesis to form 5-Fluoro-4-methylthiazole

-

Rationale: The condensation of the fluorinated α-haloketone and thioformamide will form the thiazole ring.

-

Procedure:

-

Dissolve 1-bromo-1-fluoroacetone and thioformamide in a polar solvent such as ethanol or DMF.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 5-fluoro-4-methylthiazole.

-

Step 4: Conversion to 5-Fluoro-thiazole-2-carbonitrile

-

Rationale: Introduction of the nitrile group at the 2-position can be achieved through various methods, including a Sandmeyer-type reaction.

-

Procedure:

-

First, the 2-position of 5-fluoro-4-methylthiazole would need to be functionalized with an amino group. This could potentially be achieved through a multi-step sequence involving lithiation and subsequent reaction with an aminating agent.

-

The resulting 2-amino-5-fluorothiazole would then undergo diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures.

-

The diazonium salt is then treated with a copper(I) cyanide solution (Sandmeyer reaction) to introduce the nitrile group, yielding 5-Fluoro-thiazole-2-carbonitrile.

-

Caption: Proposed Hantzsch synthesis route for 5-Fluoro-thiazole-2-carbonitrile.

Method 2: Direct Fluorination of a Thiazole-2-carbonitrile Precursor

An alternative approach involves the synthesis of a thiazole-2-carbonitrile derivative followed by a direct fluorination step.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-thiazole-2-carbonitrile

-

Rationale: A halogenated precursor provides a handle for a subsequent nucleophilic fluorination reaction.

-

Procedure:

-

Start with commercially available 2-aminothiazole.

-

Brominate the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

-

Convert the 2-amino group to a nitrile group via a Sandmeyer reaction as described in the previous method.

-

Step 2: Nucleophilic Fluorination

-

Rationale: Nucleophilic fluorination is a common method for introducing fluorine into aromatic and heterocyclic systems.

-

Procedure:

-

React 5-Bromo-thiazole-2-carbonitrile with a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMF or DMSO.

-

The reaction may require elevated temperatures and potentially a phase-transfer catalyst to enhance the reactivity of the fluoride salt.

-

Monitor the reaction for the disappearance of the starting material and the appearance of the product.

-

Work-up involves quenching the reaction, extraction, and purification by chromatography.

-

Caption: Proposed direct fluorination route for 5-Fluoro-thiazole-2-carbonitrile.

Predicted Spectroscopic Characterization

The identity and purity of synthesized 5-Fluoro-thiazole-2-carbonitrile would be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton on the thiazole ring is expected to show a doublet due to coupling with the adjacent fluorine atom. The chemical shift would likely be in the downfield region, characteristic of aromatic protons.

-

¹³C NMR: The carbon atoms of the thiazole ring will show characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the thiazole ring.

-

FT-IR: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N, and C-S bonds of the thiazole ring, and the C-F bond.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 128.13 g/mol would be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery

Fluorinated heterocyclic compounds are of immense interest to the pharmaceutical industry. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Modulation of pKa: The electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

Given these properties, 5-Fluoro-thiazole-2-carbonitrile could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluoro-thiazole-2-carbonitrile and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling Fluorinating Agents: Exercise extreme caution when working with fluorinating agents, as many are corrosive and toxic.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. (2025). Chemistry. Retrieved from [Link]

-

Pd(PPh3)4-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles with an electrophilic fluoride N-fluorobenzenesulfonimide (NFSI). - FAO AGRIS. (2014). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. (2019). Retrieved from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (n.d.). Retrieved from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022). Retrieved from [Link]

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, comput

The Rising Profile of 5-Fluorothiazoles: A Technical Guide to Their Biological Activity in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the thiazole nucleus, a versatile pharmacophore present in numerous clinically approved drugs, has received significant attention.[1] This technical guide delves into the burgeoning field of 5-fluorothiazole derivatives, offering an in-depth analysis of their synthesis, biological activities, and therapeutic potential. We will explore the causal relationships behind experimental designs and provide detailed protocols for the evaluation of these promising compounds, with a focus on their anticancer and antimicrobial applications. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Thiazole Scaffold and the Fluorine Advantage

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4] The chemical versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological properties.

The introduction of a fluorine atom, particularly at the 5-position of the thiazole ring, represents a strategic approach to enhancing the therapeutic potential of these derivatives. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This "fluorine advantage" has been successfully exploited in numerous approved drugs and is a key driver in the exploration of 5-fluorothiazole derivatives.

Synthetic Strategies for 5-Fluorothiazole Scaffolds

The synthesis of the 5-fluorothiazole core presents unique challenges and opportunities. While classical methods like the Hantzsch thiazole synthesis remain relevant, modifications are often necessary to incorporate the fluorine atom at the desired position.[2][6]

Key Synthetic Approaches:

-

Hantzsch Thiazole Synthesis with Fluorinated Precursors: This widely used method involves the condensation of an α-haloketone with a thioamide.[2] To generate 5-fluorothiazoles, fluorinated building blocks, such as α-fluoro-α-haloketones or thioamides derived from fluorinated precursors, are employed. The choice of reagents and reaction conditions is critical to ensure regioselectivity and good yields.

-

Fluorination of Pre-formed Thiazole Rings: Direct fluorination of a pre-existing thiazole ring at the 5-position is a challenging yet attractive strategy. Electrophilic fluorinating agents, such as Selectfluor®, can be used, although the reactivity of the thiazole ring and the potential for side reactions must be carefully considered.

-

Cyclization of Fluorinated Open-Chain Precursors: This approach involves the synthesis of an open-chain precursor containing the requisite fluorine atom, followed by a cyclization step to form the thiazole ring. This method offers greater control over the position of the fluorine substituent.

The following diagram illustrates a generalized Hantzsch synthesis for a 2,4-disubstituted-5-fluorothiazole.

Caption: Generalized Hantzsch synthesis for 5-fluorothiazoles.

Anticancer Activity of 5-Fluorothiazole Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and thiazole derivatives have emerged as a promising class of compounds.[7][8] The incorporation of a 5-fluoro substituent can enhance their cytotoxic activity and selectivity towards cancer cells.

Mechanism of Action: Targeting Key Oncogenic Pathways

5-Fluorothiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways involved in tumor growth and proliferation.

-

Kinase Inhibition: Many kinases are overexpressed or mutated in cancer cells, making them attractive therapeutic targets.[4][9] 5-Fluorothiazole derivatives have been designed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and B-Raf.[10][11] The fluorine atom can enhance binding affinity to the ATP-binding pocket of these kinases through favorable electrostatic interactions.

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating damaged or cancerous cells. Some 5-fluorothiazole derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2.[7]

The diagram below illustrates the role of a hypothetical 5-fluorothiazole derivative as a kinase inhibitor.

Caption: Mechanism of kinase inhibition by a 5-fluorothiazole derivative.

Quantitative Data Summary: In Vitro Cytotoxicity

The anticancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data for fluorinated thiazole derivatives.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| FT-A1 | MCF-7 (Breast) | 7.26 | [7] |

| FT-A2 | HepG2 (Liver) | 2.57 | [7] |

| FT-B1 | A549 (Lung) | 15.8 | [12] |

| FT-B2 | HCT-116 (Colon) | 8.17 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Fluorothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-fluorothiazole derivatives in complete medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of 5-Fluorothiazole Derivatives

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents.[13] Thiazole derivatives have long been recognized for their antimicrobial properties, and the introduction of a 5-fluoro substituent can enhance their potency and spectrum of activity.[1][3][14]

Spectrum of Activity and Mechanistic Insights

5-Fluorothiazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][15] Their mechanisms of action can vary but often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

-

Enzyme Inhibition: Certain derivatives may target microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[11]

-

Cell Membrane Disruption: The lipophilic nature of the fluorinated thiazole ring can facilitate its interaction with and disruption of the microbial cell membrane, leading to cell lysis.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| FT-C1 | Staphylococcus aureus | 16.1 | [13] |

| FT-C2 | Escherichia coli | 16.1 | [13] |

| FT-D1 | Candida albicans | 15.3 | [15] |

| FT-D2 | Aspergillus niger | 16.2 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

5-Fluorothiazole derivatives (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 5-fluorothiazole derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following workflow diagram illustrates the broth microdilution protocol.

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-fluorothiazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[16]

-

Position of the Fluoro Group: While this guide focuses on 5-fluorothiazoles, the position of the fluorine atom on the thiazole ring or on other parts of the molecule can significantly influence activity. For instance, a 4-fluorophenyl substituent has been shown to enhance antiglycation potential.

-

Substituents at other positions: The nature of the substituents at the 2- and 4-positions of the thiazole ring plays a critical role in determining the overall pharmacological profile. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its interaction with biological targets.

-

Hybrid Molecules: The conjugation of the 5-fluorothiazole moiety with other pharmacophores, such as pyrazoline or triazole, can lead to synergistic effects and enhanced biological activity.[13][14]

Future Perspectives and Conclusion

The exploration of 5-fluorothiazole derivatives in medicinal chemistry is a rapidly evolving field with immense potential. The unique properties of the fluorine atom, combined with the versatile thiazole scaffold, offer a powerful platform for the development of novel therapeutic agents. Future research should focus on:

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets of active 5-fluorothiazole derivatives will be crucial for understanding their therapeutic effects and potential side effects.

-

Optimization of Pharmacokinetic Properties: Further structural modifications will be necessary to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy and safety before progressing to clinical trials.

References

-

Ahmad, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(15), 4987. [Link]

-

Selvam, T., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 214-221. [Link]

-

Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-238. [Link]

-

Various Authors. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. [Link]

-

El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36987-37015. [Link]

-

Costa, B. M., et al. (2022). In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. International Journal of Molecular Sciences, 23(23), 15291. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]

-

Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8008. [Link]

-

Various Authors. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Source Document]. [Link]

-

Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 201, 111655. [Link]

-

Stana, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7247. [Link]

-

Various Authors. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Source Document]. [Link]

-

El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36987-37015. [Link]

-

Szałek, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(1), 123. [Link]

-

Various Authors. (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]

-

Various Authors. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Request PDF. [Link]

-

Various Authors. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5894. [Link]

-

Tan, Y. L., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(7), e2300057. [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]

-

The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. [Link]

-

Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-238. [Link]

-

Brzezińska, E., et al. (2011). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Acta Poloniae Pharmaceutica, 68(5), 677-686. [Link]

-

Proença, M. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22891-22923. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bepls.com [bepls.com]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Fluoro-thiazole-2-carbonitrile as a Pharmaceutical Building Block

The following guide details the technical utility, chemical reactivity, and experimental application of 5-fluoro-1,3-thiazole-2-carbonitrile in pharmaceutical synthesis.

Executive Summary

5-Fluoro-1,3-thiazole-2-carbonitrile is a specialized heterocyclic building block used to introduce the 5-fluorothiazole pharmacophore into drug candidates. Its value lies in the synergistic combination of the fluorine atom at the C5 position—which blocks a primary site of metabolic oxidation—and the C2-nitrile group, a versatile "masked" functionality that serves as a gateway to carboxylic acids, amides, amines, and tetrazoles.

This guide analyzes the molecule’s role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and provides validated protocols for its manipulation in medicinal chemistry workflows.

Chemical Profile & Structural Logic[1][2]

Structural Specifications

-

IUPAC Name: 5-Fluoro-1,3-thiazole-2-carbonitrile

-

SMILES: FC1=CN=C(C#N)S1

-

Core Scaffold: 1,3-Thiazole[1]

-

Substituents:

-

C5-Fluorine: An electron-withdrawing group (EWG) that lowers the basicity of the thiazole nitrogen and blocks electrophilic metabolic attack.

-

C2-Nitrile: An electrophilic handle for Pinner reactions, hydrolysis, or cycloadditions.

-

The "Fluorine Effect" on the Thiazole Ring

The 5-position of the thiazole ring is electron-rich and traditionally susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Substituting hydrogen with fluorine at this position confers two critical advantages:

-

Metabolic Blockade: The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, extending the half-life (

) of the parent drug. -

Electronic Modulation: Fluorine's electronegativity pulls electron density from the ring nitrogen, reducing its pKa. This often improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Figure 1: Synthetic divergence from the nitrile handle.[2][3] The C2-nitrile allows access to acids, amines, and bioisosteres while preserving the metabolic stability of the C5-F bond.

Synthetic Utility & Applications

Primary Application: Amide Library Generation

The most frequent application of 5-fluoro-thiazole-2-carbonitrile is as a precursor to 5-fluorothiazole-2-carboxamides . These derivatives are prominent in kinase inhibitors (e.g., c-Met, Glucokinase) where the thiazole amide motif acts as a hinge binder or a linker.

Mechanism:

-

Activation: The nitrile is hydrolyzed to the carboxylic acid.[3][4][5][6]

-

Coupling: The acid is coupled with diverse amines using standard reagents (HATU, EDC) to generate libraries of bioactive amides.

Case Study: Glucokinase Activators

Research into Glucokinase Activators (GKAs) for Type 2 Diabetes has utilized the 2-amino-5-fluorothiazole scaffold. The 2-carbonitrile variant serves as an alternative entry point, allowing for the construction of reverse amides (Thiazole-CO-NH-R) compared to the standard forward amides (Thiazole-NH-CO-R) derived from the amino-thiazole. This structural variation is critical for exploring Structure-Activity Relationships (SAR) in the ATP-binding pocket.

Bioisosteric Replacement

The conversion of the nitrile to a tetrazole (via sodium azide) provides a lipophilic bioisostere of the carboxylic acid. This is particularly useful when the target receptor requires a negative charge mimic but the drug candidate requires better membrane permeability than a carboxylate allows.

Experimental Protocol: Hydrolysis to 5-Fluoro-thiazole-2-carboxylic Acid

Objective: To convert the chemically stable nitrile storage form into the reactive carboxylic acid for subsequent amide coupling. Scale: 1.0 mmol (Representative)

Reagents & Equipment[3][8]

-

Starting Material: 5-Fluoro-1,3-thiazole-2-carbonitrile (1.0 eq)

-

Solvent: Ethanol (EtOH) / Water (H2O) (1:1 v/v)

-

Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

-

Acid: Hydrochloric Acid (HCl), 1.0 M (for workup)

-

Equipment: Round-bottom flask, reflux condenser, pH paper.

Step-by-Step Methodology

-

Solubilization: In a 25 mL round-bottom flask, dissolve 5-fluoro-1,3-thiazole-2-carbonitrile (128 mg, 1.0 mmol) in Ethanol (2.5 mL).

-

Base Addition: Add aqueous NaOH (2.0 M, 1.5 mL, 3.0 mmol) dropwise. The reaction may warm slightly.

-

Reflux: Equip the flask with a condenser and heat to reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The nitrile spot (

) should disappear, and a baseline acid spot should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove Ethanol.

-

Dilute the aqueous residue with water (5 mL).

-

Cool in an ice bath (0°C) and acidify carefully with 1.0 M HCl to pH ~2–3.

-

-

Isolation:

-

If the product precipitates: Filter the white solid, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3 x 10 mL). Dry combined organics over

, filter, and concentrate.

-

-

Yield: Expected yield is 85–95%. The product, 5-fluoro-thiazole-2-carboxylic acid , is a stable white solid ready for amide coupling.

Data Summary: Physical & Electronic Properties

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 128.13 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| ClogP | ~0.8 | Moderate lipophilicity; good for oral bioavailability. |

| H-Bond Acceptors | 2 (N, CN) | Interaction with kinase hinge regions. |

| H-Bond Donors | 0 | Can cross membranes passively. |

| Metabolic Liability | Low | C5-F blocks the primary metabolic soft spot of thiazoles. |

Visualization of Pharmacophore Integration

The following workflow demonstrates how this building block is integrated into a generic kinase inhibitor scaffold.

Figure 2: Integration workflow. The nitrile is the precursor to the amide linker, while the fluorine remains ensuring metabolic stability.

References

-

Thiazole Synthesis & Properties: Progress in Heterocyclic Chemistry, Vol 19. (Discusses 5-fluorothiazole synthesis via NFSi fluorination). 7

-

Fluorinated Heterocycles in Medicine: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances, 2024. (Reviews the potency and stability enhancement of 5-fluorothiazoles in HIV/HBV drugs). 8[2][6][9][10][11][12][13]

-

Glucokinase Inhibitors: Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7408069B2.[13] (Details the industrial relevance of 5-fluorothiazole intermediates). 13[2][6][10][11][12][13]

-

Thiazole Carboxamides: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI, 2016. (Provides protocols for thiazole amide synthesis relevant to the C2-position analogues). 14[2][6][10][11][12][13]

-

Nitrile Hydrolysis Protocols: Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (Foundational mechanism for the described protocol). 3[2][3][6][9][10][11][12][13]

Sources

- 1. 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile | C10H4ClFN2S | CID 90420026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 7. epdf.pub [epdf.pub]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Electronic Effects of Fluorine Substitution on Thiazole Rings: A Guide to Modulating Physicochemical Properties and Enhancing Metabolic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the electronic effects of fluorine substitution on the thiazole ring, a privileged structure in numerous pharmaceuticals. We will dissect the fundamental principles governing fluorine's potent inductive and weaker resonance effects, and quantify these using Hammett parameters. This guide will elucidate how these electronic perturbations directly modulate critical physicochemical properties, including basicity (pKa) and spectroscopic signatures (NMR). Furthermore, we will explore the profound consequences of these electronic shifts on chemical reactivity and, most critically, on enhancing metabolic stability by blocking sites of oxidative metabolism and altering enzyme-substrate interactions. This document serves as a technical resource for researchers, offering both theoretical grounding and practical, field-proven insights, complete with detailed experimental protocols and data interpretation frameworks to empower rational drug design.

Introduction: The Strategic Alliance of Thiazole and Fluorine

The thiazole ring is a vital pharmacophore, integral to the structure of drugs ranging from the antibiotic Penicillin to the anticancer agent Dasatinib. Its unique arrangement of nitrogen and sulfur heteroatoms provides a scaffold with a rich electronic landscape, capable of engaging in a multitude of interactions with biological targets. However, like many organic moieties, thiazole rings can be susceptible to oxidative metabolism, a primary pathway for drug clearance that can limit therapeutic efficacy and duration.

Concurrently, fluorine has earned its place as a transformative element in drug design. Despite its minimal steric footprint (similar to hydrogen), its extreme electronegativity imparts profound and predictable electronic effects.[1][2] The introduction of fluorine or fluorinated groups into a molecule can dramatically alter its properties, enhancing metabolic stability, membrane permeability, and binding affinity.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its utility.[1] This guide focuses on the synergy of these two entities, exploring how the calculated placement of fluorine on a thiazole ring can be used to fine-tune its electronic character for optimal drug performance.

Chapter 1: Deconstructing the Electronic Influence of Fluorine

The net electronic effect of a fluorine substituent is a delicate balance between two opposing forces: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, decreasing with each bond separating the fluorine from the point of interest. On a thiazole ring, this effect de-riches the entire ring system of electron density.

-

Resonance Effect (+R): Fluorine's lone pairs can be donated into the pi (π) system of the aromatic ring. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its inductive withdrawal.

The dominance of the inductive effect is the primary driver of fluorine's influence on the electronic landscape of the thiazole ring.

Caption: Dueling electronic effects of a fluorine substituent on an aromatic ring.

Quantifying the Effect: Hammett Parameters

The Hammett equation provides a robust framework for quantifying the electronic impact of substituents on a reaction center.[5] The substituent constant, sigma (σ), is a measure of the electronic effect, while the reaction constant, rho (ρ), describes the sensitivity of the reaction to these effects.[5] For fluorine and related groups, these parameters clearly illustrate the dominance of the inductive (field) effect (F) over the resonance effect (R).

| Substituent | Hammett Para-Constant (σp) | Hammett Meta-Constant (σm) | Inductive/Field (F) | Resonance (R) |

| -F | 0.06 | 0.34 | 0.45 | -0.39 |

| -CF₃ | 0.54 | 0.43 | 0.38 | 0.16 |

| -OCF₃ | 0.35 | 0.38 | 0.44 | -0.09 |

| Table 1: Hammett and Swain-Lupton parameters for common fluorine-containing substituents. Data compiled from authoritative sources.[6][7] |

The positive σ values indicate a net electron-withdrawing character. Notably, for the -F substituent, the σp value is much smaller than σm. This is because at the para position, the electron-donating resonance effect (+R) directly counteracts the inductive effect (-I), whereas at the meta position, the resonance effect is negligible, and the observed effect is almost purely inductive. This distinction is critical for rationally positioning fluorine atoms to achieve a desired electronic outcome.

Chapter 2: Impact on Core Physicochemical Properties

The powerful electron-withdrawing nature of fluorine directly reshapes the fundamental properties of the thiazole ring.

Modulation of Basicity (pKa)

The basicity of the thiazole ring is primarily attributed to the lone pair of electrons on the ring nitrogen (N3). The introduction of a fluorine atom significantly reduces the electron density across the ring via the inductive effect. This de-shielding of the nitrogen atom makes its lone pair less available for protonation, resulting in a decrease in basicity and a lower pKa value .

| Compound | Position of Substituent | pKa (in water) |

| Thiazole | - | ~2.5[8] |

| 2-Aminothiazole | - | 5.39[9] |

| 5-Bromo-2-aminothiazole | 5-Br | 3.65[9] |

| 5-Nitro-2-aminothiazole | 5-NO₂ | 1.25[9] |

| 5-Fluoro-2-aminothiazole (Predicted) | 5-F | ~3.8 (Est.) |

| Table 2: Experimental pKa values for substituted thiazoles and a predicted value for a fluoro-substituted analog based on Hammett correlations. The electron-withdrawing character of substituents clearly lowers the pKa. |

Causality: The choice to fluorinate a basic nitrogen-containing heterocycle is a deliberate strategy to modulate its ionization state at physiological pH (7.4).[10][11] A lower pKa can prevent unwanted protonation, which may improve membrane permeability and alter drug-target interactions, potentially avoiding off-target effects related to binding at cationic sites.

Spectroscopic Signatures: An Electronic Readout

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic perturbations caused by fluorine.

-

¹³C NMR: Carbon atoms directly bonded to fluorine (C-F) exhibit a large downfield shift due to the powerful deshielding effect, and they appear as a doublet with a large one-bond coupling constant (¹J_CF) typically in the range of 240-280 Hz.[10][11][12] Carbons at the ortho and para positions to the fluorine also experience significant downfield shifts.

-

¹⁹F NMR: This technique is exceptionally sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[13][14]

-

¹H NMR: Protons on the thiazole ring will experience downfield shifts, with the magnitude depending on their proximity to the fluorine atom.

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹³C | C2 (thiazole) | 168.3–170.6 | - |

| ¹³C | C4 (thiazole, attached to F-Ph) | 148.8–160.9 | - |

| ¹³C | C5 (thiazole) | 101.8–104.5 | - |

| ¹³C | C-ipso (phenyl, attached to F) | 162.0–164.7 | ¹J_CF = 244.3–249.4 |

| ¹³C | C-ortho (phenyl, to F) | 115.9–116.1 | ²J_CF = 21.6 |

| ¹H | H5 (thiazole) | 6.22–7.50 | - |

| Table 3: Representative ¹³C and ¹H NMR chemical shift ranges for a series of 4-(4-fluorophenyl)thiazole derivatives. Data extracted from the literature.[10][11] The characteristic C-F coupling constants are a definitive signature of fluorination. |

Chapter 3: Consequences for Reactivity and Metabolism

The electronic modifications induced by fluorine have profound implications for both the synthetic accessibility and the biological fate of the molecule.

Enhancing Metabolic Stability

One of the most compelling reasons to introduce fluorine is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[2][15][16] This is achieved through two primary mechanisms:

-

Metabolic Blocking: Many drug molecules are metabolized by Cytochrome P450 (CYP) enzymes through the oxidation of a C-H bond. By strategically replacing a metabolically labile C-H bond with a robust C-F bond, that site of metabolism is effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic cleavage.[10][11]

-

Electronic Deactivation: The overall reduction in electron density across the thiazole ring makes it a less favorable substrate for oxidative enzymes like CYPs.[17] Many CYP-mediated reactions, such as aromatic hydroxylation, are electrophilic in nature and proceed more slowly on electron-deficient rings.[17] This can reduce the overall rate of metabolism for the entire molecule.

Caption: Fluorine as a metabolic shield, blocking sites of CYP450 oxidation.

Chapter 4: Experimental Corner

Translating theory into practice requires robust synthetic and analytical methodologies.

Workflow: Synthesis of a Fluorinated Thiazole Derivative

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, readily adaptable for incorporating fluorine.[10][11] This protocol outlines the synthesis of a 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivative.

Caption: Experimental workflow for the Hantzsch synthesis of a fluorinated thiazole.

Detailed Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask, add the appropriate thiosemicarbazone (1.0 mmol, 1.0 eq) and 2-bromo-4-fluoroacetophenone (1.0 mmol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to reflux. Maintain reflux for 4-5 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 70:30 Petroleum Ether:Ethyl Acetate).[1]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to ambient temperature. The cyclized product typically precipitates out of solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities. The resulting solid is often of high purity, but can be further purified by recrystallization from ethanol if required.[1]

-

Characterization: The final product's identity and purity should be confirmed by spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, HRMS) and melting point determination.[10][11]

Conclusion and Future Outlook

The substitution of fluorine on a thiazole ring is a powerful, predictable, and highly effective strategy in modern drug discovery. By leveraging the dominant electron-withdrawing inductive effect of fluorine, medicinal chemists can rationally tune the pKa, block sites of metabolism, and ultimately enhance the pharmacokinetic profile of thiazole-containing drug candidates. The clear spectroscopic signatures of fluorination provide a reliable means of confirming synthetic success and analyzing the resulting electronic environment. As our understanding of enzyme mechanisms and drug-target interactions becomes more sophisticated, the precise and strategic use of fluorine on scaffolds like thiazole will continue to be an indispensable tool in the development of safer and more effective medicines.

References

-

Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). Molecules. [Link]

-

Joshi, K. C., Pathak, V. N., & Arya, P. (1977). Synthesis of Some New Fluorine Containing Condensed Thiazoles and Their Fungicidal Activity. Agricultural and Biological Chemistry. [Link]

-

Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., & Baby, R. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

-

Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., & Baby, R. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

-

Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. (2025). ResearchGate. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]

-

Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]

-

Li, Z., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. [Link]

-

Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

-

pKa values of compounds investigated herein. ResearchGate. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength. ResearchGate. [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

-

Sancineto, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

Aslam, M., & Glauser, W. A. (1966). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. RSC Publishing. [Link]

-

Fantini, J., & Donnay, J. (1973). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jeolusa.com [jeolusa.com]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Comparative Technical Guide: Thiazole-2-carbonitrile vs. 5-Fluoro-thiazole-2-carbonitrile

Part 1: Executive Summary

This technical guide provides a rigorous comparison between the parent heterocycle thiazole-2-carbonitrile and its fluorinated analog, 5-fluoro-thiazole-2-carbonitrile . While the parent compound serves as a fundamental building block in heterocyclic chemistry, the introduction of a fluorine atom at the C5 position induces profound electronic and physicochemical changes. These alterations are not merely incremental; they fundamentally shift the reactivity profile, metabolic stability, and binding kinetics of the scaffold, making the 5-fluoro variant a critical bioisostere in modern drug discovery.

Key Differentiator: The "Fluorine Effect" at C5 blocks the primary metabolic soft spot (oxidation) while simultaneously increasing the acidity of the C4-proton, enabling orthogonal functionalization strategies that are inaccessible with the parent compound.

Part 2: Structural & Electronic Properties

The substitution of hydrogen with fluorine at the C5 position alters the molecular orbital landscape. The high electronegativity of fluorine (

Comparative Physicochemical Profile[1]

| Property | Thiazole-2-carbonitrile | 5-Fluoro-thiazole-2-carbonitrile | Impact of Fluorination |

| Molecular Weight | 110.14 g/mol | 128.13 g/mol | +17.99 Da |

| C5 Character | Nucleophilic (soft spot) | Blocked / Electrophilic | Prevents oxidative metabolism (e.g., P450). |

| C4-H Acidity (pKa) | ~29 (DMSO) | ~26-27 (Predicted) | Increased acidity facilitates C4-lithiation. |

| Dipole Moment | ~3.5 D | ~2.8 D (Vector cancellation) | Altered solvation and binding orientation. |

| LogP (Lipophilicity) | ~0.6 | ~0.9 | Moderate increase; improves membrane permeability. |

| LUMO Energy | High | Lowered | Increased susceptibility to nucleophilic attack at C2. |

Electronic Distribution Diagram

The following diagram illustrates the shift in electron density and the resulting dipole vectors.

Caption: Comparison of electronic vectors. The C5-F bond opposes the C2-CN dipole, altering the net dipole moment and activating the C4 proton.

Part 3: Synthetic Pathways[2][3][4]

Synthesizing the 5-fluoro analog is significantly more challenging than the parent compound due to the difficulty of direct fluorination on electron-deficient heterocycles.

Synthesis of Thiazole-2-carbonitrile

The standard industrial route involves the Sandmeyer reaction of 2-aminothiazole followed by cyanation.

-

Diazotization: 2-Aminothiazole + NaNO₂/HBr

2-Bromothiazole. -

Cyanation: 2-Bromothiazole + CuCN (Rosenmund-von Braun)

Thiazole-2-carbonitrile .

Synthesis of 5-Fluoro-thiazole-2-carbonitrile

Direct fluorination of thiazole-2-carbonitrile is low-yielding. The preferred route builds the fluorine into the ring early or uses a specialized precursor.

Route A: The "Fluorinated Building Block" Strategy (Recommended) This route ensures high regioselectivity and avoids handling hazardous fluorine gas.

-

Precursor Synthesis: Start with 2-amino-5-fluorothiazole (commercially available or synthesized via fluorination of 2-aminothiazole using Selectfluor).

-

Sandmeyer Bromination:

-

Reagents:

-BuONO, CuBr₂, MeCN, -

Mechanism:[1] Radical bromination at C2.

-

Product:2-Bromo-5-fluorothiazole .

-

-

Nucleophilic Cyanation:

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄ (cat.), DMF,

C (microwave or thermal). -

Note: Palladium catalysis is preferred over copper (Rosenmund-von Braun) for the fluorinated scaffold to prevent defluorination or decomposition.

-

Caption: Optimized synthetic workflow for 5-fluoro-thiazole-2-carbonitrile via palladium-catalyzed cyanation.

Part 4: Reactivity & Medicinal Chemistry Applications[4]

Metabolic Stability (The Fluorine Effect)

In the parent thiazole-2-carbonitrile , the C5 position is electron-rich relative to C2 and is the primary site for oxidative metabolism by Cytochrome P450 enzymes (leading to sulfoxide formation or ring opening).

-

5-Fluoro Analog: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting H with F at C5 effectively "caps" this metabolic soft spot, significantly extending the half-life (

) of the drug candidate.

C4-Lithiation and Functionalization

The inductive effect of the C5-fluorine atom acidifies the adjacent C4-proton.

-

Experiment: Treatment with LDA or LiTMP at -78°C.

-

Outcome: The 5-fluoro analog undergoes cleaner, more regioselective lithiation at C4 compared to the parent, which often suffers from competitive ring opening or polymerization. This allows for the introduction of complex side chains at C4.

Nucleophilic Aromatic Substitution (SNAr)

While thiazoles are generally resistant to SNAr, the combination of the electron-withdrawing nitrile (at C2) and fluorine (at C5) makes the 5-fluoro-thiazole-2-carbonitrile core highly electron-deficient.

-

Reactivity: Strong nucleophiles (e.g., thiols, alkoxides) can potentially displace the fluorine atom at C5, a reaction pathway not possible in the parent compound. This must be monitored during synthesis to avoid side reactions.

Part 5: Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of 2-Bromo-5-fluorothiazole

Use this protocol to synthesize the target from the brominated precursor.

Reagents:

-

2-Bromo-5-fluorothiazole (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

DMF (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a microwave vial with 2-bromo-5-fluorothiazole, Zn(CN)₂, and Pd(PPh₃)₄.

-

Solvation: Add anhydrous DMF. Seal the vial with a crimp cap.

-

Reaction: Heat the mixture to 100°C for 2 hours (conventional heating) or 80°C for 45 mins (microwave irradiation).

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide peak should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester Zn/Pd species) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Expectations: 75-85%.

-

Protocol B: Regioselective C4-Lithiation

Demonstrating the enhanced acidity of the 5-fluoro scaffold.

Reagents:

-

5-Fluoro-thiazole-2-carbonitrile (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv)

-

Electrophile (e.g., MeI, aldehydes, 1.2 equiv)

-

THF (Anhydrous)

Procedure:

-

Cooling: Dissolve substrate in THF and cool to -78°C.

-

Deprotonation: Add LiTMP dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 30 mins at -78°C.

-

Note: LiTMP is preferred over LDA to prevent nucleophilic attack on the nitrile.

-

-

Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

-

Quench: Stir for 1 hour, then warm to 0°C and quench with sat. NH₄Cl.

References

-

General Thiazole Chemistry & Reactivity

- Title: Reactivity of thiazole in electrophilic reactions as determined

- Source: The Journal of Organic Chemistry.

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (Bioisosterism)

- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Synthesis of 2-Cyanothiazoles

- Title: Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Deriv

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Nucleophilic Substitution on Fluorinated Heterocycles

- Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Deriv

- Source: MDPI.

-

URL:[Link]

-

Commercial Availability & CAS Verification

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorothiazole

Introduction: The Significance of 2-Cyano-5-fluorothiazole in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1] Functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the introduction of a cyano group at the 2-position of a 5-fluorothiazole core yields 2-cyano-5-fluorothiazole, a critical building block for various therapeutic agents. The nitrile group is a versatile synthetic handle, readily converted into other functionalities such as amines, amides, and carboxylic acids, making it an invaluable intermediate in drug discovery and development.[2][3]

This application note provides a detailed, field-proven protocol for the efficient cyanation of 2-bromo-5-fluorothiazole. We will delve into the mechanistic underpinnings of the palladium-catalyzed cross-coupling reaction, the rationale behind reagent selection, and a step-by-step guide for successful synthesis, purification, and characterization.

Scientific Principles: A Palladium-Catalyzed Approach

The conversion of aryl bromides to aryl nitriles is a cornerstone of modern organic synthesis. While traditional methods like the Rosenmund-von Braun reaction exist, they often necessitate harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[4][5] Palladium-catalyzed cyanation reactions have emerged as a milder and more versatile alternative, demonstrating greater functional group tolerance.[4][6]

The catalytic cycle, broadly speaking, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluorothiazole, forming a Pd(II) intermediate. The choice of ligand is crucial at this stage; electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition.[7][8]

-

Transmetalation (or Cyanide Exchange): The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

-

Reductive Elimination: The desired 2-cyano-5-fluorothiazole is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For this protocol, we will utilize potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. This reagent is significantly less toxic and easier to handle than simple alkali metal cyanides like KCN or NaCN.[9][10]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-fluorothiazole | ≥97% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| Xantphos | ≥98% | Commercially Available | |

| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ACS Reagent | Commercially Available | Must be finely ground before use. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Deionized Water | |||

| Brine (Saturated NaCl solution) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Safety Precautions: Handling Cyanides

EXTREME CAUTION IS ADVISED. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12]

-

Engineering Controls: All manipulations involving potassium ferrocyanide must be performed in a certified chemical fume hood.[11][13][14]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with nitrile gloves at all times.[11][13]

-

Waste Disposal: All cyanide-containing waste must be quenched with a basic solution (pH > 10) of bleach and disposed of in a designated hazardous waste container.[12]

-

Emergency Preparedness: Ensure an emergency eyewash and safety shower are accessible. Never work alone when handling cyanides.[13][14] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[15] Therefore, avoid any contact with acids.

Reaction Setup and Procedure

Caption: Experimental workflow for the cyanation of 2-bromo-5-fluorothiazole.

-

Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorothiazole (1.0 mmol, 183 mg).

-

Catalyst and Reagent Addition: In the fume hood, add palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), finely ground potassium ferrocyanide trihydrate (0.6 mmol, 253 mg), and anhydrous sodium carbonate (2.0 mmol, 212 mg).

-

Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide (5 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-cyano-5-fluorothiazole as a solid.

Troubleshooting and Pro-Tips

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a palladium precatalyst.[16] |

| Insufficient degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. | |

| Wet solvent or reagents | Use anhydrous solvent and ensure all reagents are dry. | |

| Formation of Side Products | Reaction temperature too high | Optimize the reaction temperature. Lowering it may reduce decomposition. |

| Inconsistent Results | Particle size of K₄[Fe(CN)₆] | Ensure the potassium ferrocyanide is finely and consistently ground to maximize its surface area and reactivity. |

Conclusion

This application note provides a robust and reproducible protocol for the palladium-catalyzed cyanation of 2-bromo-5-fluorothiazole. By employing a less toxic cyanide source and a well-defined catalytic system, this method offers a safer and more efficient route to a valuable building block for pharmaceutical research. Adherence to the detailed procedure and safety guidelines is paramount for achieving high yields and ensuring laboratory safety.

References

- Copper-Catalyzed Cyanation of Heteroaryl Bromides: A Novel and Versatile Catalyst System Inspired by Nature.

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC.

- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].

- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing).

- US7595417B2 - Cyanation of aromatic halides - Google Patents.

-

Cyanides | Division of Research Safety - University of Illinois. Available at: [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]

- Safety Module: Cyanides.

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Available at: [Link]

- Ligand electronic influence in Pd-catalyzed C-C coupling processes.

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date.

- SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP).

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

-

Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. Available at: [Link]

-

Cyanation – Contract Chemistry & Custom Synthesis - Shree Ganesh Remedies. Available at: [Link]

Sources

- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyanation - Contract Manufacturing & Custom Synthesis [ganeshremedies.com]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theses.enscm.fr [theses.enscm.fr]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. jst.chem.yale.edu [jst.chem.yale.edu]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Selective Reduction of 5-Fluoro-thiazole-2-carbonitrile to (5-Fluoro-thiazol-2-yl)methanamine

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the selective reduction of 5-fluoro-thiazole-2-carbonitrile to its corresponding primary amine, (5-fluoro-thiazol-2-yl)methanamine. This target molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This document explores the mechanistic considerations for nitrile reduction on a sensitive heterocyclic scaffold, compares common reduction strategies, and presents two field-proven, step-by-step protocols: a robust catalytic hydrogenation using Raney® Nickel and a mild chemoselective reduction using a Sodium Borohydride/Cobalt(II) Chloride system. The causality behind experimental choices, safety considerations, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Considerations